2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro-
Description
2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- is a pyrrole-derived heterocyclic compound characterized by a partially saturated pyrrole ring system. Its structure includes a carbonitrile group at position 4, an ethyl substituent at position 4, and an amino group at position 5 (Figure 1). Pyrrole derivatives are known for their versatility in interacting with biological targets, such as enzymes or receptors, due to their aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-amino-4-ethyl-2,3-dihydropyrrole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-7(5-8)3-4-10-6(7)9/h2-4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWVXHFENHXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477920 | |
| Record name | 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649759-87-5 | |
| Record name | 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- typically involves the condensation of appropriate aldehydes with nitriles in the presence of a base. One common method is the reaction of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like calcium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2H-Pyrrole derivatives have been extensively studied for their biological activities. The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity: Research indicates that pyrrole derivatives can exhibit antibacterial effects against resistant strains of bacteria. For instance, derivatives of 2H-Pyrrole have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values as low as 5 µM .
- Cancer Treatment: Some studies suggest that pyrrole-based compounds can inhibit tumor growth by interfering with specific metabolic pathways. They may act as enzyme inhibitors or receptor modulators, which can be crucial in developing targeted cancer therapies .
Organic Synthesis
The unique structure of 2H-Pyrrole-4-carbonitrile makes it an excellent building block in organic synthesis:
- Synthetic Intermediates: This compound can be utilized to synthesize more complex organic molecules through various chemical reactions such as cyclization and functionalization . Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, NBS | Substituted pyrrole derivatives |
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Palladium on carbon | More saturated derivatives |
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry: Pyrrole derivatives can be polymerized to create conductive polymers, which are valuable in electronic applications such as sensors and batteries . The incorporation of 2H-Pyrrole into polymer matrices enhances their electrical conductivity and stability.
Antibacterial Activity Study
A recent study evaluated a series of pyrrole derivatives for their antibacterial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the therapeutic potential of compounds like 2H-Pyrrole-4-carbonitrile in treating resistant bacterial infections.
Neuropharmacological Investigation
Another study explored the effects of pyrrole derivatives on neurotransmitter levels in animal models. It found that these compounds could modulate serotonin and dopamine pathways significantly, suggesting potential applications in treating mood disorders and other neurological conditions .
Mechanism of Action
The mechanism of action of 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Compounds for Comparison:
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-3-oxo- (CAS 146198-33-6) Molecular Formula: C₅H₅N₃O Molecular Weight: 123.11 g/mol Substituents: 3-Oxo, 5-amino, 4-carbonitrile .
Target Compound: 2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro- Molecular Formula: C₇H₁₀N₃ (calculated) Molecular Weight: ~136.18 g/mol (estimated) Substituents: 4-Ethyl, 5-amino, 4-carbonitrile.
Table 1: Comparative Analysis
| Property | Target Compound | CAS 146198-33-6 |
|---|---|---|
| Core Structure | 3,4-Dihydro-2H-pyrrole | 3,4-Dihydro-2H-pyrrole |
| Position 4 | Ethyl + Carbonitrile | Carbonitrile |
| Position 3 | Saturated (no oxo) | 3-Oxo group |
| Polarity | Lower (ethyl reduces polarity) | Higher (oxo enhances polarity) |
| Hydrogen Bonding | Moderate (amine + nitrile) | Strong (amine + oxo + nitrile) |
| Lipophilicity (LogP) | Higher (ethyl increases logP) | Lower |
Pharmacological Implications
- This could make it more suitable for central nervous system (CNS) targets or oral bioavailability.
- CAS 146198-33-6 : The 3-oxo group increases polarity, favoring solubility in aqueous environments but limiting blood-brain barrier penetration. Such compounds may serve as intermediates for further functionalization (e.g., amide formation, as in ) .
Stability and Reactivity
- Target Compound : The absence of the 3-oxo group reduces susceptibility to hydrolysis or oxidation, enhancing shelf stability.
- CAS 146198-33-6 : The oxo group may render it reactive toward nucleophiles (e.g., forming hydrazones or Schiff bases) .
Biological Activity
2H-Pyrrole-4-carbonitrile, 5-amino-4-ethyl-3,4-dihydro (CAS Number: 791782-54-2) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and anti-inflammatory properties, supported by various research findings and case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 107.113 g/mol |
| Exact Mass | 107.048 g/mol |
| LogP | 0.44538 |
| Polar Surface Area | 59.670 Ų |
The compound features a pyrrole ring with a carbonitrile and amino group, contributing to its reactivity and biological potential .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, a series of pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, outperforming controls such as ciprofloxacin (MIC = 2 µg/mL) .
Case Study: Antibacterial Efficacy
In a comparative study of various pyrrole derivatives, the compound was evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2H-Pyrrole-4-carbonitrile exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli , suggesting a selective antibacterial profile .
Antitumor Activity
Pyrrole derivatives have also been investigated for their antitumor effects. Research indicates that certain pyrrole compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Research Findings
A study conducted on various pyrrole derivatives reported that compounds with similar structures to 2H-Pyrrole-4-carbonitrile showed promising antitumor activities against human cancer cell lines, with IC50 values indicating effective growth inhibition .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been explored in several studies. These compounds appear to modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-amino-substituted 3,4-dihydro-2H-pyrrole-4-carbonitrile derivatives?
Synthesis typically involves ring-expansion reactions of substituted aziridines or cyclization of precursors with nitrile groups. For example, sodium iodide (NaI) can catalyze the ring expansion of N-vinyl aziridines under mild conditions to yield 3,4-dihydro-2H-pyrrole derivatives with high regioselectivity . Solvent systems like deep eutectic solvents (e.g., K₂CO₃/glycerol) have also been used to optimize reaction efficiency and yields for analogous carbonitrile derivatives .
Q. How is the structural characterization of this compound validated in academic research?
Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and diastereotopic protons in the dihydropyrrole ring.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm the 3,4-dihydro configuration, as demonstrated in studies of structurally similar pyrrole derivatives .
Q. What preliminary bioactivity screening approaches are recommended for this compound?
Initial screening often includes:
- Antioxidant assays (e.g., DPPH radical scavenging) to measure % inhibition and calculate IC₅₀ values .
- Antimicrobial testing via CLSI guidelines (e.g., MIC/MBC determination) against ATCC strains .
- In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines to identify potential therapeutic leads .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 4-ethyl-substituted dihydropyrroles?
Methodological strategies include:
- Solvent optimization : Replace traditional solvents with green alternatives (e.g., deep eutectic solvents) to enhance reaction homogeneity and reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve cyclization efficiency.
- Temperature control : Use microwave-assisted synthesis to accelerate kinetics and improve regioselectivity, as seen in related pyrazole-carbonitrile syntheses .
Q. What analytical approaches resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound?
Advanced techniques include:
- Dynamic NMR (DNMR) : To study ring inversion dynamics and distinguish diastereomers via variable-temperature experiments.
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB, followed by optical rotation analysis.
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to assign configurations .
Q. How can computational methods predict the biological targets of this compound?
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding affinities with enzymes like tyrosine kinases or DNA topoisomerases, leveraging crystal structures from the PDB .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity data to design optimized analogs.
- MD simulations : Assess binding stability over timeframes (>100 ns) to identify key interactions (e.g., hydrogen bonds with the nitrile group) .
Q. What strategies validate the mechanism of action in observed anticancer activity?
- Enzyme inhibition assays : Test against targets like Bcl-2 or caspase-3 to confirm apoptosis induction.
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells.
- SAR studies : Synthesize derivatives with modified ethyl/amino groups to pinpoint pharmacophoric features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
